molecular formula C27H29NO B5166490 2-phenyl-1-(2,2,4,5-tetramethyl-4-phenyl-3H-quinolin-1-yl)ethanone

2-phenyl-1-(2,2,4,5-tetramethyl-4-phenyl-3H-quinolin-1-yl)ethanone

Cat. No.: B5166490
M. Wt: 383.5 g/mol
InChI Key: ANBBTIOYJKWLPT-UHFFFAOYSA-N
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Description

2-phenyl-1-(2,2,4,5-tetramethyl-4-phenyl-3H-quinolin-1-yl)ethanone is a complex organic compound with a unique structure that includes a quinoline core and multiple phenyl and methyl groups

Properties

IUPAC Name

2-phenyl-1-(2,2,4,5-tetramethyl-4-phenyl-3H-quinolin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29NO/c1-20-12-11-17-23-25(20)27(4,22-15-9-6-10-16-22)19-26(2,3)28(23)24(29)18-21-13-7-5-8-14-21/h5-17H,18-19H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANBBTIOYJKWLPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)N(C(CC2(C)C3=CC=CC=C3)(C)C)C(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-1-(2,2,4,5-tetramethyl-4-phenyl-3H-quinolin-1-yl)ethanone typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction might involve the use of phenylacetone and a quinoline derivative, with catalysts such as Lewis acids to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain precise control over reaction conditions such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-1-(2,2,4,5-tetramethyl-4-phenyl-3H-quinolin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen functionalities, while reduction could produce more saturated analogs.

Scientific Research Applications

2-phenyl-1-(2,2,4,5-tetramethyl-4-phenyl-3H-quinolin-1-yl)ethanone has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-phenyl-1-(2,2,4,5-tetramethyl-4-phenyl-3H-quinolin-1-yl)ethanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl 3-oxide: Another compound with a similar structure but different functional groups.

    4,4′-(1,2-diphenylethene-1,2-diyl)diphenol: Shares a phenyl and ethene core but differs in other substituents.

Uniqueness

2-phenyl-1-(2,2,4,5-tetramethyl-4-phenyl-3H-quinolin-1-yl)ethanone is unique due to its specific arrangement of phenyl and methyl groups around the quinoline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

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